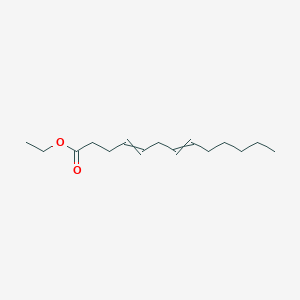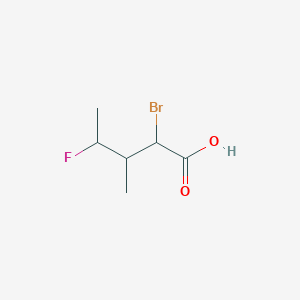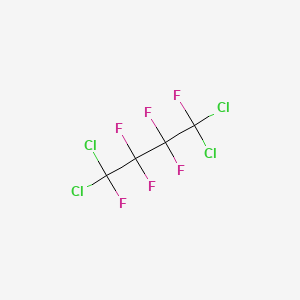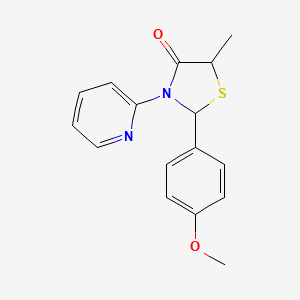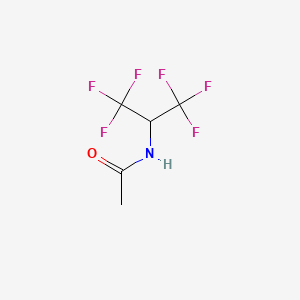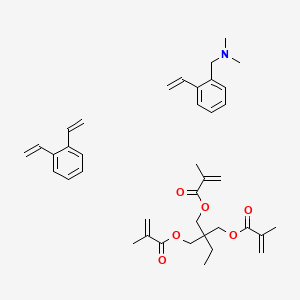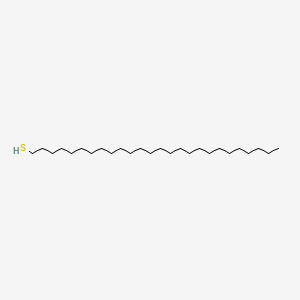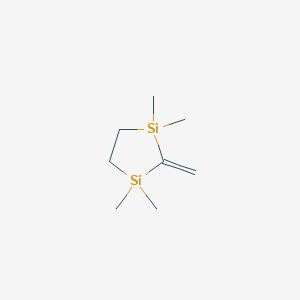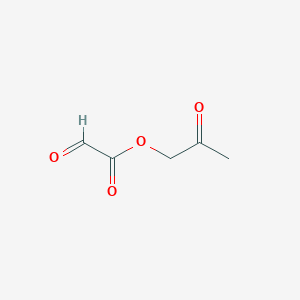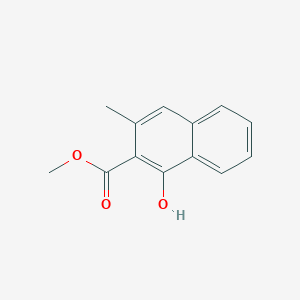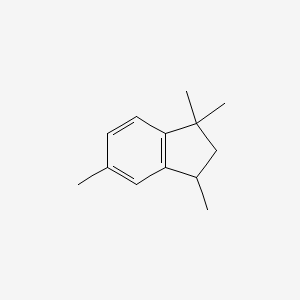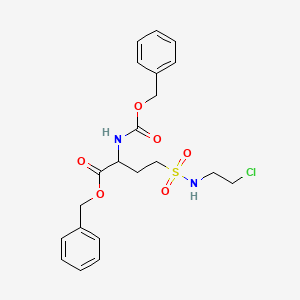
5-(Heptadeca-5,8,11,14-tetraen-1-YL)benzene-1,3-diol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Heptadeca-5,8,11,14-tetraen-1-YL)benzene-1,3-diol typically involves the coupling of a long-chain alkyne with a resorcinol derivative. The reaction conditions often include the use of palladium catalysts and bases to facilitate the coupling reaction. The process may involve multiple steps, including the protection and deprotection of functional groups to ensure the selective formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve the use of large-scale organic synthesis techniques. These methods often employ continuous flow reactors to optimize reaction conditions and improve yield. The use of advanced purification techniques, such as chromatography and crystallization, ensures the high purity of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
5-(Heptadeca-5,8,11,14-tetraen-1-YL)benzene-1,3-diol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The double bonds in the hydrocarbon chain can be reduced to form saturated compounds.
Substitution: The hydroxyl groups can participate in substitution reactions to form ethers or esters
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas in the presence of a palladium catalyst is often used for the reduction of double bonds.
Substitution: Alkyl halides and acid chlorides are commonly used reagents for substitution reactions
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Saturated hydrocarbons and alcohols.
Substitution: Ethers and esters
Wissenschaftliche Forschungsanwendungen
5-(Heptadeca-5,8,11,14-tetraen-1-YL)benzene-1,3-diol has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Studied for its role in cellular signaling and membrane structure.
Medicine: Investigated for its potential antioxidant and anti-inflammatory properties.
Industry: Utilized in the development of novel materials and coatings
Wirkmechanismus
The mechanism of action of 5-(Heptadeca-5,8,11,14-tetraen-1-YL)benzene-1,3-diol involves its interaction with cellular membranes and proteins. The compound’s long hydrocarbon chain allows it to integrate into lipid bilayers, affecting membrane fluidity and function. The hydroxyl groups can form hydrogen bonds with proteins, influencing their structure and activity. These interactions can modulate various cellular pathways, including those involved in oxidative stress and inflammation .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 5-(Heptadecadienyl)benzene-1,3-diol
- 5-[(8Z,11Z)-pentadeca-8,11-dien-1-yl]benzene-1,3-diol
- Resorcinols
Uniqueness
5-(Heptadeca-5,8,11,14-tetraen-1-YL)benzene-1,3-diol is unique due to its specific arrangement of double bonds in the hydrocarbon chain, which imparts distinct chemical and biological properties. This compound’s ability to modulate membrane fluidity and protein interactions sets it apart from other similar phenolic lipids .
Eigenschaften
CAS-Nummer |
65341-45-9 |
|---|---|
Molekularformel |
C23H32O2 |
Molekulargewicht |
340.5 g/mol |
IUPAC-Name |
5-heptadeca-5,8,11,14-tetraenylbenzene-1,3-diol |
InChI |
InChI=1S/C23H32O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-21-18-22(24)20-23(25)19-21/h3-4,6-7,9-10,12-13,18-20,24-25H,2,5,8,11,14-17H2,1H3 |
InChI-Schlüssel |
NFGWJVSRVVXHIT-UHFFFAOYSA-N |
Kanonische SMILES |
CCC=CCC=CCC=CCC=CCCCCC1=CC(=CC(=C1)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


